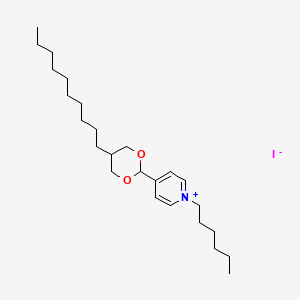
4-(5-Decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium iodide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium iodide typically involves the reaction of 4-(5-Decyl-1,3-dioxan-2-yl)pyridine with 1-hexyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
4-(5-Decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The dioxane ring and alkyl chains play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Decyl-1,3-dioxan-2-yl)pyridine
- 4-(5-Decyl-1,3-dioxan-2-yl)benzoic acid
- 4-(5-Decyl-1,3-dioxan-2-yl)benzoyl chloride
Uniqueness
4-(5-Decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium iodide stands out due to its unique combination of a pyridinium salt with a dioxane ring and long alkyl chains
Properties
CAS No. |
500163-09-7 |
|---|---|
Molecular Formula |
C25H44INO2 |
Molecular Weight |
517.5 g/mol |
IUPAC Name |
4-(5-decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium;iodide |
InChI |
InChI=1S/C25H44NO2.HI/c1-3-5-7-9-10-11-12-13-15-23-21-27-25(28-22-23)24-16-19-26(20-17-24)18-14-8-6-4-2;/h16-17,19-20,23,25H,3-15,18,21-22H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FBFLWYPAPHFZDK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC1COC(OC1)C2=CC=[N+](C=C2)CCCCCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)

![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
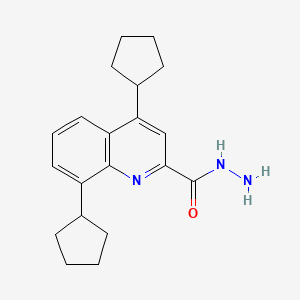
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
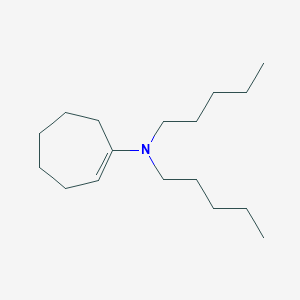

![4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid](/img/structure/B14230656.png)
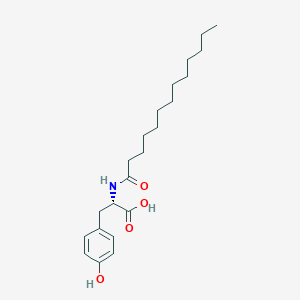
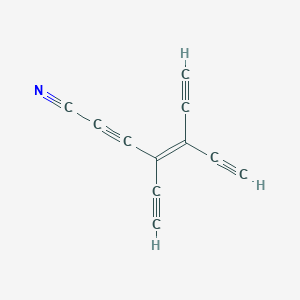
![[(2-Aminoethyl)azanediyl]dimethanol](/img/structure/B14230666.png)
![2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B14230667.png)
![1H-Pyrazolo[3,4-b]quinoline, 6-methyl-1,3-diphenyl-](/img/structure/B14230671.png)
